molecular formula C12H8Cl2O4S2 B1524281 Methyl 4-(4-chlorophenyl)-3-(chlorosulfonyl)thiophene-2-carboxylate CAS No. 1291486-73-1

Methyl 4-(4-chlorophenyl)-3-(chlorosulfonyl)thiophene-2-carboxylate

Cat. No.: B1524281
CAS No.: 1291486-73-1
M. Wt: 351.2 g/mol
InChI Key: RSZCVQYNVROMAZ-UHFFFAOYSA-N
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Description

Methyl 4-(4-chlorophenyl)-3-(chlorosulfonyl)thiophene-2-carboxylate is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a chlorophenyl group, a chlorosulfonyl group, and a carboxylate ester group attached to the thiophene ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(4-chlorophenyl)-3-(chlorosulfonyl)thiophene-2-carboxylate typically involves multiple steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and aluminum chloride as a catalyst.

    Sulfonylation: The chlorosulfonyl group is introduced by reacting the thiophene derivative with chlorosulfonic acid under controlled conditions.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a strong acid catalyst like sulfuric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.

    Purification Steps: Including recrystallization and chromatography to achieve high purity.

    Quality Control: Ensuring the final product meets the required specifications for its intended use.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the chlorosulfonyl group, converting it to a sulfonamide or a thiol group.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.

Major Products Formed:

    Sulfoxides and Sulfones: From oxidation reactions.

    Sulfonamides and Thiols: From reduction reactions.

    Substituted Thiophenes: From nucleophilic aromatic substitution reactions.

Scientific Research Applications

Methyl 4-(4-chlorophenyl)-3-(chlorosulfonyl)thiophene-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a precursor for developing pharmaceutical agents.

    Industry: Utilized in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-(4-chlorophenyl)-3-(chlorosulfonyl)thiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The chlorosulfonyl group can act as an electrophile, forming covalent bonds with nucleophilic sites in proteins or other biomolecules, thereby altering their function.

Comparison with Similar Compounds

  • Methyl 4-(4-bromophenyl)-3-(chlorosulfonyl)thiophene-2-carboxylate
  • Methyl 4-(4-fluorophenyl)-3-(chlorosulfonyl)thiophene-2-carboxylate
  • Methyl 4-(4-methylphenyl)-3-(chlorosulfonyl)thiophene-2-carboxylate

Comparison:

  • Structural Differences: The primary difference lies in the substituent on the phenyl ring (chlorine, bromine, fluorine, or methyl group).
  • Reactivity: The presence of different substituents can influence the compound’s reactivity and the types of reactions it undergoes.
  • Applications: While similar compounds may have overlapping applications, the specific substituent can affect their efficacy and suitability for particular uses.

Methyl 4-(4-chlorophenyl)-3-(chlorosulfonyl)thiophene-2-carboxylate stands out due to its unique combination of functional groups, making it a versatile compound in various fields of research and industry.

Properties

IUPAC Name

methyl 4-(4-chlorophenyl)-3-chlorosulfonylthiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2O4S2/c1-18-12(15)10-11(20(14,16)17)9(6-19-10)7-2-4-8(13)5-3-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSZCVQYNVROMAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CS1)C2=CC=C(C=C2)Cl)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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